molecular formula C9H11F3N2 B14858922 (2,6-Dimethyl-4-(trifluoromethyl)pyridin-3-YL)methanamine

(2,6-Dimethyl-4-(trifluoromethyl)pyridin-3-YL)methanamine

Cat. No.: B14858922
M. Wt: 204.19 g/mol
InChI Key: DGXKTCFSAIHPDN-UHFFFAOYSA-N
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Description

C-(2,6-DIMETHYL-4-TRIFLUOROMETHYL-PYRIDIN-3-YL)-METHYLAMINE is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a trifluoromethyl group and two methyl groups attached to the pyridine ring, along with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(2,6-DIMETHYL-4-TRIFLUOROMETHYL-PYRIDIN-3-YL)-METHYLAMINE typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of Substituents: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The methyl groups can be added through alkylation reactions using methyl halides.

    Attachment of the Methylamine Group: The methylamine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a methylamine group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

C-(2,6-DIMETHYL-4-TRIFLUOROMETHYL-PYRIDIN-3-YL)-METHYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential as a pharmaceutical agent.

    Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: The compound may find use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of C-(2,6-DIMETHYL-4-TRIFLUOROMETHYL-PYRIDIN-3-YL)-METHYLAMINE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyridine: Lacks the trifluoromethyl and methylamine groups.

    4-Trifluoromethylpyridine: Lacks the dimethyl and methylamine groups.

    Methylamine: Lacks the pyridine ring and other substituents.

Uniqueness

C-(2,6-DIMETHYL-4-TRIFLUOROMETHYL-PYRIDIN-3-YL)-METHYLAMINE is unique due to the combination of its substituents, which can impart distinct chemical and biological properties. The presence of the trifluoromethyl group can enhance lipophilicity and metabolic stability, while the methylamine group can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

[2,6-dimethyl-4-(trifluoromethyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C9H11F3N2/c1-5-3-8(9(10,11)12)7(4-13)6(2)14-5/h3H,4,13H2,1-2H3

InChI Key

DGXKTCFSAIHPDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)CN)C(F)(F)F

Origin of Product

United States

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